molecular formula C17H22N2O3 B10891965 Azepan-1-yl{5-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]furan-2-yl}methanone

Azepan-1-yl{5-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]furan-2-yl}methanone

Cat. No.: B10891965
M. Wt: 302.37 g/mol
InChI Key: OFONUSNLFCBQLU-UHFFFAOYSA-N
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Description

1-AZEPANYL{5-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHYL]-2-FURYL}METHANONE is a complex organic compound that features a unique combination of functional groups, including an azepane ring, an isoxazole ring, and a furan ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-AZEPANYL{5-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHYL]-2-FURYL}METHANONE typically involves multiple steps, starting with the preparation of the isoxazole ring. One common method involves the reaction of 3,5-dimethyl-4-nitroisoxazole with salicyl aldehydes to form nitrostyrylisoxazoles. These intermediates are then reacted with ethyl bromoacetate and cyclized using triethylamine to yield ethyl 2,3-dihydro-3-[(3-methyl-4-nitro-5-isoxazolyl)methyl]benzofuran-2-carboxylates . The final step involves reductive cyclization using SnCl2 in methanol to produce the target compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-AZEPANYL{5-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHYL]-2-FURYL}METHANONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially on the isoxazole and furan rings.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-AZEPANYL{5-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHYL]-2-FURYL}METHANONE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-AZEPANYL{5-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHYL]-2-FURYL}METHANONE involves its interaction with specific molecular targets and pathways. The isoxazole ring is known to interact with central nicotinic receptors, exhibiting high affinity and selectivity . This interaction can modulate neurotransmitter release and influence various physiological processes.

Comparison with Similar Compounds

Uniqueness: 1-AZEPANYL{5-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHYL]-2-FURYL}METHANONE stands out due to its unique combination of functional groups, which confer a diverse range of biological activities and potential therapeutic applications.

Properties

Molecular Formula

C17H22N2O3

Molecular Weight

302.37 g/mol

IUPAC Name

azepan-1-yl-[5-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]furan-2-yl]methanone

InChI

InChI=1S/C17H22N2O3/c1-12-15(13(2)22-18-12)11-14-7-8-16(21-14)17(20)19-9-5-3-4-6-10-19/h7-8H,3-6,9-11H2,1-2H3

InChI Key

OFONUSNLFCBQLU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C)CC2=CC=C(O2)C(=O)N3CCCCCC3

Origin of Product

United States

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